2-Chloro-4-(cyclopropylmethoxy)aniline chemical structure analysis
2-Chloro-4-(cyclopropylmethoxy)aniline chemical structure analysis
An In-depth Technical Guide to 2-Chloro-4-(cyclopropylmethoxy)aniline: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-4-(cyclopropylmethoxy)aniline, a substituted aniline of significant interest to the pharmaceutical and drug discovery sectors. This document delineates the molecule's core structural attributes, proposes a robust and logical synthetic pathway, and details the expected spectroscopic signatures for unambiguous characterization. By combining the electronically-modifying properties of a chloro-substituent with the metabolically favorable and conformationally rigid cyclopropylmethoxy group, this molecule emerges as a high-value building block for novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Introduction: The Strategic Value of Functionalized Anilines in Drug Discovery
The aniline scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of oncology. Its prevalence is largely due to its role as a key pharmacophore in kinase inhibitors, where the aniline moiety often serves as a crucial "hinge-binder," interacting with the ATP-binding site of the target kinase.[1][2] The strategic functionalization of the aniline ring is a primary method for modulating a compound's potency, selectivity, and pharmacokinetic profile.
The subject of this guide, 2-Chloro-4-(cyclopropylmethoxy)aniline, is a testament to this design strategy. The inclusion of specific substituents is a deliberate choice driven by established medicinal chemistry principles:
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2-Chloro Group: The chlorine atom serves as more than a simple steric blocker. Its electron-withdrawing nature modulates the pKa of the aniline nitrogen, which can be critical for optimizing binding interactions. Furthermore, halogenation is a well-established strategy to block sites of metabolism, potentially increasing a drug's half-life and bioavailability.[3][4]
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4-Cyclopropylmethoxy Group: The cyclopropyl group is highly valued in drug design. Its strained three-membered ring offers conformational rigidity, which can lock the molecule into a bioactive conformation and improve binding affinity.[5] Critically, it is often used as a "metabolic blocker"; the cyclopropyl ring is less susceptible to oxidative metabolism compared to more conventional alkyl groups, enhancing the molecule's metabolic stability. The ether linkage provides a flexible spacer to position the cyclopropyl group optimally within a target's binding pocket.
This guide provides a detailed examination of this valuable building block, from its fundamental properties and synthesis to its analytical characterization, providing a complete technical picture for its effective utilization.
Core Molecular Attributes
A foundational understanding of a molecule begins with its basic physicochemical properties. 2-Chloro-4-(cyclopropylmethoxy)aniline is identified by a unique set of parameters that dictate its behavior in both chemical reactions and biological systems.
Chemical Structure Diagram
Caption: Chemical structure of 2-Chloro-4-(cyclopropylmethoxy)aniline.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| IUPAC Name | 2-Chloro-4-(cyclopropylmethoxy)aniline | N/A |
| CAS Number | 1250620-68-8 | [6] |
| Molecular Formula | C₁₀H₁₂ClNO | [6] |
| Molecular Weight | 197.66 g/mol | [6] |
| Purity | ≥98% (typical) | [6] |
| Canonical SMILES | C1CC1COC2=CC(=C(C=C2)Cl)N | N/A |
| InChI Key | N/A (Not available in searches) | N/A |
Retrosynthetic Analysis and Proposed Synthesis Protocol
The synthesis of 2-Chloro-4-(cyclopropylmethoxy)aniline can be approached through a logical and efficient two-step process starting from a commercially available precursor. The chosen strategy prioritizes robust, high-yielding reactions that are common in industrial and academic laboratories.
Causality Behind the Synthetic Strategy
The retrosynthetic analysis identifies 2-chloro-4-nitrophenol as an ideal starting material. This precursor is readily available and contains the required chloro- and nitro-functionalities at the correct positions. The synthesis proceeds via two canonical transformations:
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Williamson Ether Synthesis: This is a classic and highly reliable method for forming ether linkages. By reacting the phenoxide of 2-chloro-4-nitrophenol with an electrophilic cyclopropylmethyl source (e.g., (bromomethyl)cyclopropane), the desired C-O bond is formed efficiently. The choice of a strong base and an appropriate polar aprotic solvent is critical for ensuring complete deprotonation of the phenol and facilitating the SN2 reaction.
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Nitro Group Reduction: The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. Catalytic hydrogenation (H₂ over Palladium on carbon) is selected here for its high efficiency, clean conversion, and ease of product isolation, as the only byproduct is water. This method avoids the use of stoichiometric metal reagents which can complicate purification.
Proposed Synthetic Pathway
Caption: A two-step synthetic route from 2-chloro-4-nitrophenol.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene
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Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF, approx. 0.2 M).
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Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions. Anhydrous K₂CO₃ is a sufficiently strong base to deprotonate the phenol, and using an excess ensures the reaction goes to completion.
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Addition of Alkylating Agent: Slowly add (bromomethyl)cyclopropane (1.2 eq.) to the stirring suspension at room temperature.
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Rationale: A slight excess of the alkylating agent ensures full consumption of the more valuable phenoxide intermediate.
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Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.
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Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitro-intermediate.
Step 2: Synthesis of 2-Chloro-4-(cyclopropylmethoxy)aniline
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Catalyst Setup: In a hydrogenation vessel, suspend the intermediate from Step 1 in ethanol (approx. 0.1 M). Carefully add Palladium on carbon (10% Pd, 5-10 mol% catalyst loading) under an inert atmosphere (e.g., nitrogen or argon).
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Rationale: Ethanol is a common solvent for hydrogenations. Pd/C is a highly effective and reusable catalyst for this transformation. Handling the catalyst under an inert atmosphere prevents potential ignition, as dry Pd/C can be pyrophoric.
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Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an oxygen-free environment. Pressurize the vessel with H₂ (typically 1-3 atm or 50 psi) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
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Filtration and Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.
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Rationale: Celite provides a fine filtration medium that prevents the fine black palladium powder from passing through, which can be difficult to remove otherwise.
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Final Product: Concentrate the filtrate under reduced pressure to yield the final product, 2-Chloro-4-(cyclopropylmethoxy)aniline, which can be further purified by recrystallization or chromatography if necessary.
Structural Elucidation and Spectroscopic Signature Analysis
Unambiguous confirmation of the chemical structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete analytical fingerprint of the molecule. The following sections detail the expected spectral data based on the known structure and analogous compounds.[7][8]
Analytical Workflow
Caption: Standard workflow for the purification and analysis of the target compound.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
(Predicted for CDCl₃ solvent)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Cyclopropyl-CH | ~1.20-1.30 ppm (m, 1H) | ~10-12 ppm |
| Cyclopropyl-CH₂ | ~0.55-0.65 ppm (m, 2H) | ~3-5 ppm |
| Cyclopropyl-CH₂ | ~0.30-0.40 ppm (m, 2H) | ~3-5 ppm |
| O-CH₂ | ~3.75 ppm (d, 2H) | ~73-75 ppm |
| NH₂ | ~3.80 ppm (br s, 2H) | N/A |
| Aromatic C-H (ortho to -NH₂) | ~6.70 ppm (d, 1H) | ~115-117 ppm |
| Aromatic C-H (meta to -NH₂) | ~6.75 ppm (dd, 1H) | ~116-118 ppm |
| Aromatic C-H (ortho to -Cl) | ~6.90 ppm (d, 1H) | ~119-121 ppm |
| Aromatic C-Cl | N/A | ~120-122 ppm |
| Aromatic C-NH₂ | N/A | ~140-142 ppm |
| Aromatic C-O | N/A | ~148-150 ppm |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
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Expected Molecular Ion: For C₁₀H₁₂ClNO, the calculated monoisotopic mass is 197.0631 Da.
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Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of the ³⁵Cl and ³⁷Cl isotopes. The mass spectrum will exhibit a characteristic pattern with two major peaks for the molecular ion:
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M+ peak at m/z ≈ 197.06 (corresponding to ³⁵Cl).
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M+2 peak at m/z ≈ 199.06 (corresponding to ³⁷Cl).
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The relative intensity of these peaks will be approximately 3:1 , which is a definitive indicator of a single chlorine atom.
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Key Fragmentation Pathway
Caption: Expected benzylic cleavage, a major fragmentation route in mass spectrometry.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3300 | Medium, Doublet | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic & Cyclopropyl |
| 2950 - 2850 | Medium | C-H stretch | Methylene (-CH₂-) |
| 1620 - 1600 | Strong | N-H scissoring | Primary Amine (-NH₂) |
| 1500 - 1450 | Strong | C=C stretch | Aromatic Ring |
| 1250 - 1200 | Strong | C-O-C asymmetric stretch | Aryl-Alkyl Ether |
| 850 - 750 | Strong | C-Cl stretch | Aryl Halide |
Application in Medicinal Chemistry & Future Outlook
2-Chloro-4-(cyclopropylmethoxy)aniline is not merely a chemical curiosity; it is a strategically designed building block for the synthesis of complex, high-value molecules. Its primary application lies in the construction of lead compounds in drug discovery programs, particularly for targets where aniline-based scaffolds have proven successful.[1]
Its utility can be summarized as follows:
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Scaffold for Kinase Inhibitors: The molecule is an ideal starting point for synthesizing anilinopyrimidine or anilinoquinazoline cores, which are prevalent in many targeted cancer therapies. The aniline nitrogen can act as a hydrogen bond donor to the kinase hinge region, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets.
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Lead Optimization: In a drug development campaign, this compound can be used to systematically probe the structure-activity relationship (SAR). By replacing a simpler methoxy or ethoxy group with the cyclopropylmethoxy group, researchers can directly assess the impact of metabolic stability and conformational constraint on a lead compound's overall performance.
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Fragment-Based Drug Design (FBDD): The molecule itself, or smaller fragments thereof, could be identified in FBDD screens. Its defined vector space for chemical elaboration makes it an attractive starting point for fragment growing or linking strategies.
References
- BenchChem. (n.d.). Application of 2-Chloro-4-methylaniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers.
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ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). 2-chloro-4-(cyclopropylmethoxy)aniline. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]
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Kumar, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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RSC Publishing. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
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Kumar, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]
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